molecular formula C14H19NO B2589923 1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287298-63-7

1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2589923
CAS RN: 2287298-63-7
M. Wt: 217.312
InChI Key: LGRGJGKDXYXFIA-UHFFFAOYSA-N
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Description

“1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) core . The BCP core is a structural motif that has been increasingly used in medicinal chemistry due to its unique properties .


Synthesis Analysis

The synthesis of compounds with a BCP core often involves the photochemical addition of propellane to diacetyl . This reaction allows the construction of the BCP core on a large scale . The formed diketone can then undergo a haloform reaction to afford the desired BCP-containing compound .


Molecular Structure Analysis

The molecular structure of “1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” includes a BCP core, a methoxyphenyl group, and a N-methylmethanamine group . The BCP core is a highly strained structure, which makes it a valuable intermediate in ‘strain release’ chemistry .


Chemical Reactions Analysis

The chemical reactions involving BCP-containing compounds are diverse and often rely on the high strain energy of the BCP core . These reactions typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

The use of BCP-containing compounds in medicinal chemistry is expected to increase due to their unique properties and the emerging concept of 'Escape from Flatland’ . This concept involves replacing benzene rings in bioactive compounds with saturated bioisosteres, such as BCP, to improve their physicochemical properties .

properties

IUPAC Name

1-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15-10-13-7-14(8-13,9-13)11-4-3-5-12(6-11)16-2/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGJGKDXYXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine

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